(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
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Overview
Description
(1S,5S)-5-Methyl-3-azabicyclo[310]hexane-1-carboxylic acid;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-methyl-3-azabicyclo[3.1.0]hexane.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Automated Purification Systems: These systems help in the efficient purification of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride: This is a stereoisomer of the compound with different spatial arrangement.
5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: This compound lacks the hydrochloride group but has a similar core structure.
Uniqueness
(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to its analogs.
Properties
IUPAC Name |
(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-6-2-7(6,5(9)10)4-8-3-6;/h8H,2-4H2,1H3,(H,9,10);1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGRAJWXWNWEGU-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]1(CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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